molecular formula C21H17ClN4O2S B2527816 N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 899969-33-6

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide

Cat. No.: B2527816
CAS No.: 899969-33-6
M. Wt: 424.9
InChI Key: HTIJZZARLDCYRC-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide is a synthetic compound with potential applications in various fields, including chemistry, biology, and medicine. It possesses a unique structure characterized by a quinazolinone ring, a thiazole ring, and a chlorophenyl group. This structural arrangement contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide can be achieved through a multi-step process. One common route involves:

  • Starting Materials: : The synthesis typically begins with the preparation of 2-methyl-4-oxoquinazoline and 2,4-dimethylthiazole.

  • Formation of Intermediate: : The next step involves the reaction of 2-methyl-4-oxoquinazoline with 2-chloro-5-aminophenyl to form an intermediate compound.

  • Coupling Reaction: : The intermediate is then subjected to a coupling reaction with 2,4-dimethylthiazole-5-carboxylic acid under specific reaction conditions (e.g., using a coupling agent like EDCI or DCC in the presence of a base like DIPEA) to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated and continuous flow synthesis methods to ensure efficiency and consistency. The industrial synthesis may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : Under oxidative conditions, the thiazole ring may be susceptible to oxidation, potentially forming sulfoxides or sulfones.

  • Reduction: : The quinazolinone moiety can be reduced under hydrogenation conditions, leading to the formation of the corresponding tetrahydroquinazolinone derivative.

  • Substitution: : The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

  • Reduction: : Hydrogen gas with a palladium or platinum catalyst can facilitate the reduction process.

  • Substitution: : Nucleophiles can be introduced under basic conditions, often with a base like sodium hydride or potassium carbonate.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones

  • Reduction: : Tetrahydroquinazolinone derivative

  • Substitution: : Substituted phenyl derivatives

Scientific Research Applications

  • Chemistry: : It can serve as a building block for synthesizing more complex organic molecules and polymers.

  • Biology: : Its ability to interact with biological targets makes it a candidate for studying enzyme inhibition and receptor binding.

  • Medicine: : The compound may have therapeutic potential as an anticancer, antibacterial, or antiviral agent, depending on its ability to modulate specific molecular targets.

  • Industry: : It can be used in the development of novel materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide depends on its interaction with molecular targets. Possible mechanisms include:

  • Molecular Targets: : The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

  • Pathways Involved: : Depending on the target, it could influence signaling pathways, such as inhibiting kinase activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-5-phenyl)phenyl)-2-methylthiazole-5-carboxamide

  • N-(2-chloro-5-(4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide

Uniqueness

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide stands out due to its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to similar compounds.

There you go! Any more compound curiosities, or something else on your mind?

Properties

IUPAC Name

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S/c1-11-19(29-13(3)23-11)20(27)25-18-10-14(8-9-16(18)22)26-12(2)24-17-7-5-4-6-15(17)21(26)28/h4-10H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIJZZARLDCYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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